molecular formula C12H10O3 B6395621 3-(Furan-2-yl)-2-methylbenzoic acid, 95% CAS No. 1261937-22-7

3-(Furan-2-yl)-2-methylbenzoic acid, 95%

Cat. No. B6395621
CAS RN: 1261937-22-7
M. Wt: 202.21 g/mol
InChI Key: UBIMDHCHIVVYKJ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is a synthetic, organic compound with various applications in the scientific research community. Its molecular formula is C10H8O3 and it is a white crystalline solid with a melting point of 101-103°C. It is a versatile compound that is used in a variety of applications, including synthesis, mechanistic studies, and biochemical and physiological research.

Scientific Research Applications

3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various organic compounds, and as a catalyst in the synthesis of various organic compounds. It is also used in mechanistic studies, such as the study of the mechanism of action of enzymes, and in biochemical and physiological studies, such as the study of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of the body. It is also thought to act as an antioxidant, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, are not yet fully understood. However, studies have shown that it can affect the activity of certain enzymes, which can affect the biochemical and physiological processes of the body. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, in laboratory experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of certain enzymes. However, there are some limitations to its use, including its potential toxicity and the fact that it is not yet fully understood.

Future Directions

The potential future directions for 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its potential toxicity and its effects on the environment could be beneficial. Finally, further research into its potential use as a catalyst in the synthesis of various organic compounds could prove beneficial.

Synthesis Methods

3-(Furan-2-yl)-2-methylbenzoic acid, 95%, can be synthesized by the reaction of furfuryl alcohol with a methylbenzoic acid in the presence of a catalytic amount of sulfuric acid. The reaction mixture is heated at a temperature of approximately 120°C for two hours to complete the reaction. The product is then isolated by filtration and washed with water to remove any unreacted starting material. The product is then dried and stored at a temperature of 4°C.

properties

IUPAC Name

3-(furan-2-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMDHCHIVVYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688501
Record name 3-(Furan-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-22-7
Record name 3-(Furan-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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